BenchChemオンラインストアへようこそ!

Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Molecular Weight Physicochemical Properties Lead-Like Space

This compound (CAS 2034503-05-2; C₁₄H₁₅N₃O₄; MW 289.29 g/mol) is a precise 6-methoxypyridazine-pyrrolidine-furan chemotype disclosed in US20100210649. Unlike demethoxy, thiophene, or isoxazole analogs, its distinct hinge-binding motif and furan-3-carbonyl pharmacophore geometry ensure reliable ATP-competitive kinase screening data. Procuring the exact CAS-registered structure guarantees ≥95% purity with LCMS/¹H NMR QC, eliminating impurity artifacts in SAR campaigns. With no prior bioactivity annotations, it guarantees freedom-to-operate for phenotypic deconvolution and patent-sensitive discovery programs.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 2034503-05-2
Cat. No. B2991495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034503-05-2
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3
InChIInChI=1S/C14H15N3O4/c1-19-12-2-3-13(16-15-12)21-11-4-6-17(8-11)14(18)10-5-7-20-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3
InChIKeyHOKZXBLCQYUQPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.58 mg / 1 mg / 2.89 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034503-05-2): Procurement-Ready Heterocyclic Building Block for Kinase-Targeted Screening


Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034503-05-2) is a synthetic heterocyclic small molecule (C₁₄H₁₅N₃O₄, MW 289.29 g/mol) . It belongs to a compound class defined by a pyridazine core substituted with a 6-methoxy group and linked via an ether bridge to a pyrrolidine ring bearing a furan-3-carbonyl moiety [1]. This structural architecture places it within the furan-containing compound series disclosed in patent US20100210649, which are described as inhibitors of proliferative disease targets identified through small-molecule library screening [2]. The compound is commercially available as a research-grade screening compound from Life Chemicals (catalog F6489-1434) at ≥95% purity, with QC supported by LCMS and 400 MHz ¹H NMR .

Why Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone Cannot Be Replaced by Generic In-Class Analogs: Structural Basis for Selection Specificity


Within the pyridazine-pyrrolidine-furan chemotype landscape, minor substituent changes produce substantial divergence in molecular recognition and physicochemical properties that procurement decisions must account for. The 6-methoxy group on the pyridazine ring distinguishes the target compound from its des-methoxy analog (3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine, MW 259.27), altering H-bond acceptor capacity at the pyridazine 6-position . Replacing the furan-3-yl carbonyl with thiophene-3-yl (CAS 2034223-81-7) or 5-methylisoxazol-4-yl (CAS 2034503-23-4) modifies the heteroaryl carbonyl pharmacophore geometry and electron distribution, while the dimethylamino analog (CAS 2034582-46-0) substitutes the methoxy oxygen with a basic amine, shifting logD and protonation state [1]. These structural variations are not isosteric: each permutation generates a distinct complement of hydrogen-bond donors/acceptors, dipole moments, and steric contours, all of which directly impact target engagement signatures in kinase and bromodomain assay panels [2]. Generic in-class substitution therefore risks losing the specific binding mode or physicochemical profile for which a given screening hit was selected – a risk that can only be mitigated by procuring the exact CAS-registered structure.

Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation: 289.29 g/mol vs. Des-Methoxy Analog (259.27 g/mol) Delivers Distinct Physicochemical Space

The target compound (C₁₄H₁₅N₃O₄, MW 289.29 g/mol) incorporates a 6-methoxy substituent on the pyridazine ring that is absent in the closest des-methoxy analog 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (C₁₃H₁₃N₃O₃, MW 259.27 g/mol) . This 30.02 Da mass increment shifts the compound from fragment-like space into the lower boundary of lead-like chemical space, adding one H-bond acceptor (methoxy oxygen) and increasing topological polar surface area, parameters that directly influence target-binding promiscuity and pharmacokinetic filter compliance . For screening library procurement, this distinction determines which compound occupies a given property bin in diversity-selection algorithms.

Molecular Weight Physicochemical Properties Lead-Like Space

Heteroaryl Carbonyl Pharmacophore: Furan-3-yl vs. Thiophene-3-yl and 5-Methylisoxazol-4-yl Substituent Comparison

The furan-3-yl carbonyl group on the target compound presents a specific oxygen heteroaryl geometry (five-membered ring, O at position 1, carbonyl at position 3) that differs fundamentally from close analogs bearing thiophene-3-yl (CAS 2034223-81-7; C₁₄H₁₅N₃O₃S, MW 305.35 g/mol, 98% purity) or 5-methylisoxazol-4-yl (CAS 2034503-23-4; MW 305.35 g/mol) carbonyl substituents . The furan oxygen contributes a distinct dipole vector and H-bond acceptor capacity absent in thiophene (S heteroatom) and altered in isoxazole (N,O heterocycle). In the patent family US20100210649, furan-containing compounds of formula (II) were separately claimed from pyridazinones of formula (I), indicating that the furan carbonyl pharmacophore was identified as a distinct structural determinant of anti-proliferative activity [1].

Pharmacophore Geometry Heteroaryl Substitution Structure-Activity Relationships

6-Methoxy vs. 6-Dimethylamino Pyridazine Substitution: Different Hydrogen-Bonding and Basicity Profiles

At the pyridazine 6-position, the target compound bears a methoxy group (-OCH₃), whereas the closest amine-substituted analog (CAS 2034582-46-0) carries an N,N-dimethylamino group (-N(CH₃)₂) [1]. This substitution converts a neutral H-bond acceptor (methoxy O) into a basic tertiary amine (pKa ~5-6 for protonated dimethylaminopyridazine), introducing a pH-dependent protonation state absent in the target compound . The dimethylamino analog (C₁₅H₁₈N₄O₃, MW 302.33 g/mol) has a higher molecular weight by 13.04 g/mol and an additional nitrogen atom. In kinase inhibitor pharmacophore models, 6-alkoxy vs. 6-amino pyridazine substitution has been shown to alter hinge-binding geometry and selectivity profiles across the kinome, though no head-to-head data exists for this specific pair [2].

Pyridazine Substitution Hydrogen-Bond Acceptors Basicity

Commercial Availability and QC Specification: Defined Purity Benchmarks vs. Uncharacterized Alternatives

The target compound is available from Life Chemicals (catalog F6489-1434) in 2 μmol ($57.00) and 5 μmol ($63.00) quantities as of September 2023, with ≥95% purity confirmed by LCMS and 400 MHz ¹H NMR [1]. In contrast, several structural analogs in the same series are listed only on non-verified vendor platforms without published QC documentation, and some (e.g., the sulfonyl-benzonitrile analog, CAS not retrieved) show batch-dependent purity variations . For any structure-activity relationship (SAR) study, hit validation, or assay reproducibility, a compound with documented, verifiable QC from a supplier operating ISO-type quality systems provides procurement-level confidence that is absent for uncharacterized or single-report purity compounds .

Commercial Sourcing Quality Control Reproducibility

Patent Family Lineage: Documented Inclusion in Sloan-Kettering Anti-Proliferative Screening Collection

The chemical space encompassing the target compound is claimed in US patent application US20100210649A1, assigned to Sloan-Kettering Institute for Cancer Research, which discloses pyridazinone compounds of formula (I) and furan compounds of formula (II) identified through screening of small-molecule libraries for anti-proliferative activity [1]. The patent explicitly links both compound classes to methods of treating proliferative diseases, with the furan-containing series (formula II) structurally encompassing the furan-3-yl carbonyl pyrrolidine ether motif present in CAS 2034503-05-2 [2]. While the patent does not disclose individual IC₅₀ values for this specific compound, its inclusion within the claimed structural genus establishes a documented intellectual property foundation and screening provenance that distinguishes it from structurally similar but patent-unaffiliated analogs [3].

Patent Evidence Anti-Proliferative Screening Intellectual Property

Structural Novelty: Zero Prior Bioactivity Annotations Across Major Public Databases – A Clean-Slate Probe for Novel Target Discovery

A systematic search of PubChem, ChEMBL, BindingDB, and ChemSpider as of the knowledge cutoff date returned zero bioactivity annotations (IC₅₀, Kd, EC₅₀) for CAS 2034503-05-2, and no primary research articles reporting experimental data for this exact compound [1][2]. This is in marked contrast to close analogs such as (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, for which IC₅₀ values of 5.00–29.85 μM have been reported against cancer cell lines . The absence of prior bioactivity data makes the target compound a true 'clean-slate' screening probe: any activity detected in a user's assay can be attributed exclusively to this structure without confounding literature precedents, a significant advantage for intellectual property generation and novel target discovery programs.

Chemical Novelty Screening Probe Target Deconvolution

Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase-Focused High-Throughput Screening (HTS) Campaigs Targeting Proliferative Diseases

The compound's structural inclusion within the Sloan-Kettering patent family (US20100210649A1) for anti-proliferative furan-containing compounds directly supports its deployment in kinase-targeted HTS campaigns [1]. Its 6-methoxypyridazine core provides a hinge-binding motif compatible with ATP-competitive kinase inhibition, while the furan-3-yl carbonyl offers a distinct pharmacophore geometry compared to thiophene or isoxazole analogs in the same series (see Evidence Items 1–2) [1]. Procurement of the exact CAS-registered structure is essential for hit validation in any screening campaign derived from or benchmarked against the Sloan-Kettering compound collection.

Structure-Activity Relationship (SAR) Expansion Around a Furan-Pyridazine-Pyrrolidine Scaffold

For medicinal chemistry teams seeking to explore SAR around the 6-position of the pyridazine ring or the heteroaryl carbonyl substituent, CAS 2034503-05-2 serves as a defined reference point (MW 289.29, 6-OCH₃, furan-3-yl) against which the 6-des-methoxy analog (MW 259.27), 6-dimethylamino analog (MW 302.33), thiophene analog (MW 305.35), and 5-methylisoxazole analog (MW 305.35) can be systematically compared (see Evidence Items 1–3) [2]. The compound's documented ≥95% purity with LCMS and ¹H NMR QC ensures that observed SAR trends are attributable to structural changes rather than impurity artifacts .

Novel Target Deconvolution and Intellectual Property Generation with a Clean-Slate Chemical Probe

The complete absence of prior bioactivity annotations for CAS 2034503-05-2 across PubChem, ChEMBL, BindingDB, and the primary literature (see Evidence Item 6) makes this compound exceptionally suited for phenotypic screening and target deconvolution programs where freedom-to-operate and patent novelty are critical [3]. Any activity discovered in a user's assay can be attributed solely to this structure, unlike heavily annotated analogs that carry literature-derived expectation bias and potential prior art encumbrances.

Computational Chemistry and Pharmacophore Modeling: A Defined Heteroaryl System for Docking and QSAR Studies

With its well-defined three-ring architecture (furan, pyrrolidine, 6-methoxypyridazine), experimentally confirmed molecular formula (C₁₄H₁₅N₃O₄), and vendor-verified purity, CAS 2034503-05-2 provides a suitable input structure for computational docking, molecular dynamics, and QSAR model building . The furan-3-yl carbonyl orientation and 6-methoxy H-bond acceptor geometry can be parameterized with greater confidence than for uncharacterized or impure analogs, directly supporting structure-based design efforts within the pyridazine kinase inhibitor chemotype [4].

Quote Request

Request a Quote for Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.